

# In-Depth Technical Guide to the Spectral Data of Chilenine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **Chilenine**, a unique isoindolobenzazepine alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in research and drug development.

#### Introduction

Chilenine (CAS 71700-15-7) is a naturally occurring alkaloid isolated from Berberis empetrifolia, a plant species native to Chile.[1][2] Its distinctive isoindolobenzazepine core structure makes it a subject of interest for synthetic chemists and pharmacologists. This document collates and presents the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are fundamental to its structural elucidation and characterization.

### **Spectral Data of Chilenine**

The following tables summarize the quantitative spectral data obtained for **Chilenine**.

#### <sup>1</sup>H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and connectivity.



Table 1: <sup>1</sup>H NMR Spectral Data of **Chilenine** (200 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
2.84	m	H-6	_
3.10	m	H-6	
3.93	S	OCH <sub>3</sub>	
4.02	S	OCH₃	
4.25	m	H-5	_
4.60	m	H-5	_
6.00	d	J=1.2	O-CH <sub>2</sub> -O
6.04	d	J=1.2	O-CH <sub>2</sub> -O
6.78	S	H-4	
6.98	S	H-1	_
7.35	d	J=8.4	H-12
7.72	d	J=8.4	H-11

Data sourced from Fajardo et al., 1982.

## <sup>13</sup>C NMR Spectral Data

As of the latest literature review, detailed <sup>13</sup>C NMR data for **Chilenine** has not been explicitly published. The original isolation paper by Fajardo et al. (1982) mentions that the 200 MHz NMR spectrum supports the proposed structure, but does not provide a peak list. Further research would be required to obtain and publish a complete <sup>13</sup>C NMR assignment for this compound.

#### **IR Spectral Data**



Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: IR Spectral Data of Chilenine (CHCl3)

Wavenumber (cm⁻¹)	Functional Group Assignment	
3450 (broad)	O-H (hydroxyl)	
1720	C=O (conjugated ketone)	
1690	C=O (lactam)	

Data sourced from Fajardo et al., 1982.

#### Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data of Chilenine

m/z	Relative Intensity (%)	Assignment
383	17	[M]+
367	36	
352	18	_
338	40	_
308	15	_
220	59	_
176	100	

Data sourced from Fajardo et al., 1982.



## **Experimental Protocols**

The following protocols are based on the methods described in the original isolation and characterization of **Chilenine** by Fajardo et al. (1982).

#### **Isolation of Chilenine**

- Plant Material: Stems and above-ground wood of Berberis empetrifolia were collected.
- Extraction: The powdered plant material was extracted with methanol at room temperature.
- Acid-Base Extraction: The methanol extract was evaporated, and the residue was taken up
  in dilute hydrochloric acid. The acidic solution was then basified with ammonium hydroxide
  and extracted with chloroform to yield the crude alkaloid mixture.
- Chromatography: The crude alkaloids were subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform-methanol mixtures of increasing polarity.
- Purification: Fractions containing Chilenine were combined and further purified to yield the final product.

#### **Spectroscopic Analysis**

- ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 200 MHz Fourier Transform spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.
- IR Spectroscopy: The infrared spectrum was obtained in a chloroform (CHCl<sub>3</sub>) solution.
- Mass Spectrometry: The mass spectrum was recorded to determine the molecular weight and fragmentation pattern of the compound.
- UV-Vis Spectroscopy: The ultraviolet-visible spectrum was recorded in methanol, showing absorption maxima (λmax) at 211, 228 (shoulder), 281 (shoulder), and 312 nm.

#### Signaling Pathways and Logical Relationships



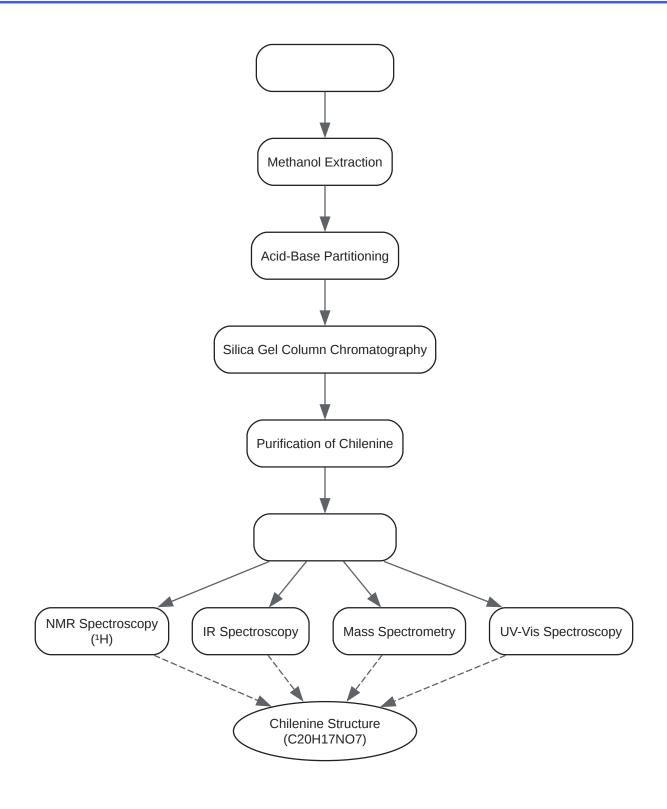
#### Foundational & Exploratory

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Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which **Chilenine** may be involved. The biological activity and mechanism of action of this alkaloid remain an area for future research.

To illustrate the logical workflow of the discovery process for **Chilenine**, the following diagram outlines the key steps from plant source to structural elucidation.





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Caption: Workflow for the isolation and structural elucidation of **Chilenine**.

#### Conclusion



This technical guide provides a consolidated resource for the spectral data of **Chilenine**, a novel isoindolobenzazepine alkaloid. The presented <sup>1</sup>H NMR, IR, and MS data are essential for the unambiguous identification of this compound. While the complete <sup>13</sup>C NMR data and the biological signaling pathways of **Chilenine** are yet to be fully elucidated, this compilation of existing knowledge serves as a valuable starting point for researchers and scientists interested in exploring the chemical and pharmacological properties of this unique natural product. Further investigation is warranted to uncover the full potential of **Chilenine** in drug discovery and development.

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#### References

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